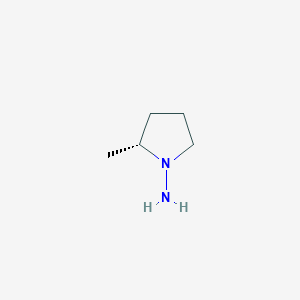

(2R)-2-Methylpyrrolidin-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-Methylpyrrolidin-1-amine: is a chiral amine with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique stereochemistry makes it a valuable building block for the synthesis of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing (2R)-2-Methylpyrrolidin-1-amine involves the reductive amination of 2-methylpyrrolidine with an appropriate amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) are often used in this process.

Chiral Resolution: Another approach is the resolution of racemic 2-methylpyrrolidin-1-amine using chiral acids or bases to separate the enantiomers.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts can enhance the enantiomeric excess of the desired (2R)-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2R)-2-Methylpyrrolidin-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: It can be reduced to form various substituted amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Imines, oximes.

Reduction: Substituted amines.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Asymmetric Synthesis: (2R)-2-Methylpyrrolidin-1-amine serves as a chiral auxiliary in synthesizing enantiomerically pure compounds, particularly in pharmaceuticals and agrochemicals.

- Catalysis: It is utilized in developing chiral catalysts for various organic reactions, enhancing reaction selectivity and yield.

Biology

- Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

- Receptor Binding: Research indicates that this compound can act as a ligand for certain receptors, modulating their activity and potentially influencing neurotransmitter systems.

Medicine

- Pharmaceutical Development: this compound is a key intermediate in synthesizing drugs targeting neurological disorders, including anxiety and depression.

- Therapeutic Potential: Its structural similarity to known pharmacophores allows researchers to explore its efficacy as a therapeutic agent.

Industry

- Production of Fine Chemicals: The compound is used in the synthesis of various fine chemicals and agrochemicals, contributing to advancements in agricultural science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | MRSA |

| Derivative A | Potent | E. coli |

Case Study 2: Neuropharmacological Effects

Research on similar compounds highlighted their effects on cognitive functions. Animal model studies demonstrated that certain derivatives could enhance synaptic plasticity and reduce anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Wirkmechanismus

The mechanism by which (2R)-2-Methylpyrrolidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-Methylpyrrolidin-1-amine: The enantiomer of (2R)-2-Methylpyrrolidin-1-amine, with different stereochemistry.

Pyrrolidine: The parent compound without the methyl substitution.

N-Methylpyrrolidine: A similar compound with a methyl group on the nitrogen atom.

Uniqueness:

Chirality: The (2R)-configuration imparts unique stereochemical properties, making it valuable for enantioselective synthesis.

Reactivity: The presence of the methyl group at the 2-position influences the compound’s reactivity and interaction with other molecules.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Biologische Aktivität

(2R)-2-Methylpyrrolidin-1-amine is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to interact with biological systems in diverse ways, making it a subject of extensive research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C5H12N2

- Molecular Weight : 100.16 g/mol

- Structure : The compound features a pyrrolidine ring with a methyl group at the 2-position, contributing to its chiral nature.

The biological activity of this compound primarily involves its role as a ligand that interacts with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions. This interaction often involves hydrogen bonding and hydrophobic interactions, modulating the activity of target molecules.

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety. For example, it has been implicated in modulating orexin receptor activity, which plays a significant role in regulating arousal and appetite .

Pharmacological Applications

- Anxiolytic Effects : Research indicates that this compound exhibits anxiolytic properties in animal models. In studies involving conditioned fear responses in rats, the compound attenuated cardiovascular responses associated with anxiety .

- Antidepressant Activity : Chronic administration of this compound has demonstrated antidepressant-like effects in mouse models. The mechanism appears to involve modulation of neurotransmitter systems linked to depressive states .

- Cognitive Enhancement : Studies have indicated that this compound may enhance learning and memory processes. In rat models, it supported intact declarative and non-declarative memory functions when administered chronically .

Comparative Biological Activity

To further understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S)-2-Methylpyrrolidin-1-amine | C5H12N2 | Enantiomer with different pharmacological effects |

| N-Methylpyrrolidine | C5H11N | Similar structure but different reactivity |

| Pyrrolidine | C4H9N | Parent compound lacking methyl substitution |

The chirality of this compound imparts unique properties that influence its biological activity differently compared to its enantiomer and other related compounds.

Study 1: Anxiety Reduction

In a study published by Furlong et al., this compound was evaluated for its effects on anxiety-related behaviors in rats. The results indicated significant reductions in anxiety-like behaviors when compared to control groups .

Study 2: Cognitive Function

Dietrich and Jenck's research highlighted the compound's role in enhancing cognitive functions. Rats treated with this compound displayed improved performance in memory tasks compared to untreated subjects .

Eigenschaften

IUPAC Name |

(2R)-2-methylpyrrolidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLSUQGAZBASBN-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.